5-Methylnicotinic acid

Beschreibung

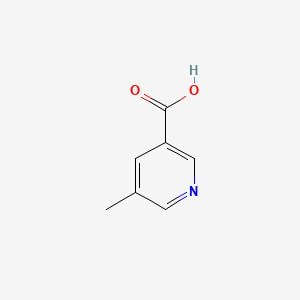

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDHHXDFKSLEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292444 | |

| Record name | 5-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-49-9 | |

| Record name | 5-Methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3222-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylnicotinic Acid and Its Derivatives

Established Synthetic Routes to 5-Methylnicotinic Acid

The synthesis of this compound, a significant intermediate in the pharmaceutical industry, is primarily achieved through the oxidation of its precursor, 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). google.comgoogle.comchemicalbook.com

A prevalent and well-documented method for preparing this compound is the oxidation of 3,5-dimethylpyridine using potassium permanganate (B83412) (KMnO₄) as a strong oxidizing agent in an aqueous medium. google.comchemicalbook.com This one-step reaction is conducted under relatively mild conditions. chemicalbook.comchemicalbook.com

The reaction involves the portion-wise addition of potassium permanganate to a solution of 3,5-dimethylpyridine in water. chemicalbook.com Temperature control is crucial for optimizing the yield and minimizing by-product formation. The initial addition of KMnO₄ is typically carried out at a controlled temperature, followed by a period of heating to ensure the reaction proceeds to completion. chemicalbook.com The yield for this method is often reported to be around 50-60%. chemicalbook.comgoogle.com

Optimization of the process involves careful management of reactant ratios, temperature, and reaction time. For instance, one described laboratory-scale synthesis involves treating 100g of 3,5-lutidine with 221.1g of KMnO₄. The oxidant is added over 5 hours at 25°C, and the mixture is then heated at 45°C for approximately 20 hours to achieve a yield of 59.4%. chemicalbook.com An industrial-scale example uses 120 kg of 3,5-lutidine and 300 kg of potassium permanganate, maintaining a temperature of 25-35°C during the addition and then holding the reaction at 30°C for 16 hours. google.com

Table 1: Example Reaction Conditions for KMnO₄ Oxidation of 3,5-Dimethylpyridine

| Parameter | Laboratory Scale Example chemicalbook.com | Industrial Scale Example google.com |

| 3,5-Dimethylpyridine | 100 g | 120 kg |

| Potassium Permanganate | 221.1 g | 300 kg |

| Solvent | Water | Water (1200 L) |

| Addition Temperature | 25°C | 25-35°C |

| Reaction Temperature | 45°C | 30°C |

| Reaction Time | ~20 hours | 15-18 hours |

| Reported Yield | 59.4% | Not specified |

Achieving high purity is critical for pharmaceutical applications. The post-reaction work-up involves several key steps. First, the solid by-product, manganese dioxide (MnO₂), is removed by filtration. google.comchemicalbook.com The filtrate then undergoes a series of pH adjustments to separate the desired product from acidic by-products. google.com

A common purification strategy involves acidifying the filtrate with concentrated hydrochloric acid to a very low pH (e.g., 0.3-0.6). google.com This causes the primary by-product, 3,5-pyridinedicarboxylic acid, to precipitate, which is then removed by filtration or centrifugation. google.comchemicalbook.com Subsequently, the pH of the remaining filtrate is adjusted to approximately 2.5-3.2, which causes the crude this compound to precipitate. google.com

For final purification, the crude product is recrystallized. A typical procedure involves dissolving the crude solid in hot ethanol (e.g., at 80°C), followed by hot filtration. The filtrate is then cooled to a low temperature (e.g., 0-5°C) to induce crystallization of the purified this compound. google.comchemicalbook.com After drying, this method can yield a final product with a purity of 99.5%. google.comchemicalbook.com

The use of a strong oxidant like potassium permanganate inevitably leads to the over-oxidation of a portion of the starting material. google.com The primary by-product in this synthesis is 3,5-pyridinedicarboxylic acid, which is formed when both methyl groups of 3,5-dimethylpyridine are oxidized to carboxylic acids. google.comgoogle.com

The separation of this compound from this dicarboxylic acid by-product is effectively achieved by exploiting the difference in their solubility under varying pH conditions. google.com As detailed in a patented method, lowering the pH of the aqueous solution to between 0.3 and 0.6 selectively precipitates the 3,5-pyridinedicarboxylic acid, which can then be removed by filtration. google.com The target compound, this compound, remains dissolved in the highly acidic solution and is subsequently isolated by raising the pH. google.com

While the potassium permanganate method is well-established, it presents several shortcomings for large-scale industrial production. google.comgoogle.com These drawbacks include:

Low Yield: Reaction yields are frequently below 50-60%. google.com

Large Solvent Volume: Potassium permanganate has limited water solubility, requiring the use of large volumes of water, which results in a low output per batch. google.comgoogle.com

Waste Generation: The reaction produces significant quantities of manganese dioxide, a solid by-product that can be difficult to filter on an industrial scale. google.comgoogle.com

Cost: The cost of potassium permanganate can be high for industrial-scale operations. google.comgoogle.com

An alternative industrial method involves using hydrogen peroxide as the oxidant in a concentrated sulfuric acid solvent. google.com This method can achieve higher yields, with one example reporting a 70% yield. google.com The reaction is carried out at a high temperature (110-150°C) for 5-20 hours. google.comgoogle.com

Table 2: Comparison of Industrial Synthesis Methods

| Feature | Potassium Permanganate Method | Hydrogen Peroxide Method |

| Oxidant | KMnO₄ | H₂O₂ |

| Solvent | Water | Concentrated H₂SO₄ |

| Typical Yield | < 50-60% google.com | ~70% google.com |

| Primary By-product | 3,5-Pyridinedicarboxylic acid, Manganese dioxide google.comgoogle.com | Water |

| Key Disadvantages | High waste volume (MnO₂), low batch output, difficult filtration google.comgoogle.com | Use of corrosive concentrated acid, high temperatures |

The industrial production of pyridine (B92270) carboxylic acids is an area where green chemistry principles are increasingly important. nih.gov The traditional oxidation of 3,5-dimethylpyridine with potassium permanganate has a notable environmental impact, primarily due to the generation of large amounts of manganese dioxide waste. google.comgoogle.com The high water consumption also contributes to a lower process efficiency and higher energy costs for solvent handling and removal. google.com

In contrast, the method using hydrogen peroxide offers a greener alternative. google.com The primary by-product of hydrogen peroxide as an oxidant is water, which is environmentally benign. google.com This eliminates the problem of solid waste disposal associated with the permanganate method. However, the use of concentrated sulfuric acid presents its own environmental and safety challenges, including handling highly corrosive materials.

Other green approaches in the broader field of nicotinic acid synthesis focus on using air as the oxidant and employing catalytic systems to improve selectivity and atom economy. nih.gov For example, the gas-phase oxidation of related compounds like 3-picoline is considered an attractive process because it uses air and allows for energy recovery from the exothermic reaction, minimizing waste. nih.gov While not directly applied to this compound in the provided sources, these approaches represent the direction of future research for more sustainable industrial synthesis. The use of water as a solvent, when feasible, is a key principle of green chemistry due to its non-toxic and non-flammable nature. mdpi.comnih.gov

Comparative Analysis of Industrial Production Methods

Synthesis of Substituted this compound Derivatives

The derivatization of this compound can be achieved at either the carboxylic acid group or the pyridine ring. The following subsections focus on methodologies for introducing substituents onto the pyridine ring, leading to a variety of halogenated, alkoxylated, aminated, and other substituted analogs.

Halogenated derivatives of this compound are valuable intermediates for further functionalization through cross-coupling reactions.

6-Bromo-5-methylnicotinic acid can be synthesized from its corresponding ethyl ester. The synthesis involves the hydrolysis of ethyl 5-bromo-6-methylnicotinate. This reaction is typically carried out by treating the ester with an aqueous solution of a base, such as sodium hydroxide, in a solvent like ethanol at room temperature. After the reaction is complete, the solvent is removed, and the residue is acidified with an acid like hydrochloric acid to precipitate the desired carboxylic acid.

6-Chloro-5-methylnicotinic acid has been prepared by the oxidation of 2-chloro-5-methylpyridine. This process uses oxygen in the presence of a catalyst, such as cobalt acetate, in a suitable solvent like chlorobenzene. The reaction is performed at an elevated temperature to facilitate the oxidation of the methyl group at the 2-position to a carboxylic acid, yielding the crude product which can then be purified by recrystallization google.com.

2-Fluoro-5-methylnicotinic acid synthesis can be achieved from 2-aminopyridine through a multi-step process. The initial steps involve nitrification, amino acetylation, and reduction of the nitro group to form an amino precursor. This is followed by a diazotization reaction and a Schiemann reaction to introduce the fluorine atom. The final step is the hydrolysis of the acetyl group to yield the target acid researchgate.net. An alternative approach involves the selective dechlorination of 2,6-dichloro-5-fluoro-nicotinic acid derivatives via catalytic hydrogenation chemsynthesis.com.

Table 1: Synthesis of Halogenated this compound Derivatives

| Compound | Starting Material | Key Reagents | Reaction Type |

| 6-Bromo-5-methylnicotinic acid | Ethyl 5-bromo-6-methylnicotinate | NaOH, HCl | Hydrolysis |

| 6-Chloro-5-methylnicotinic acid | 2-Chloro-5-methylpyridine | O₂, Cobalt acetate | Oxidation |

| 2-Fluoro-5-methylnicotinic acid | 2-Aminopyridine | NaNO₂, HBF₄ | Diazotization, Schiemann Reaction |

Alkoxylation of the pyridine ring, particularly with a methoxy group, is a common strategy to modify the electronic properties of the molecule.

2-Methoxy-5-methylnicotinic acid can be synthesized from 2-chloro-5-methylnicotinic acid. The reaction involves a nucleophilic aromatic substitution where the chloro group is displaced by a methoxide ion. Sodium methoxide, prepared by reacting sodium metal with methanol (B129727), is a common reagent for this transformation orgsyn.org. The reaction is typically carried out in methanol at an elevated temperature.

6-Methoxy-5-methylnicotinic acid is similarly prepared from 6-chloro-5-methylnicotinic acid. The chloro substituent at the 6-position is susceptible to nucleophilic attack by methoxide ions. The reaction conditions are analogous to the synthesis of the 2-methoxy isomer, involving heating with sodium methoxide in methanol.

Table 2: Synthesis of Alkoxylated this compound Derivatives

| Compound | Starting Material | Key Reagents | Reaction Type |

| 2-Methoxy-5-methylnicotinic acid | 2-Chloro-5-methylnicotinic acid | Sodium methoxide, Methanol | Nucleophilic Aromatic Substitution |

| 6-Methoxy-5-methylnicotinic acid | 6-Chloro-5-methylnicotinic acid | Sodium methoxide, Methanol | Nucleophilic Aromatic Substitution |

The introduction of an amino group can significantly alter the biological properties of the nicotinic acid scaffold.

2-Amino-5-methylnicotinic acid can be prepared from 2-chloro-5-methylnicotinic acid through a nucleophilic aromatic substitution reaction with an amine source. A common method involves heating the chlorinated precursor with ammonia or an ammonia equivalent in a sealed vessel. Alternatively, amination of 2-halopyridines can be achieved under various conditions, sometimes employing catalysts to facilitate the reaction researchgate.net. For instance, 2-amino-5-chloropyridine is synthesized by chlorinating 2-aminopyridine in a strongly acidic medium google.com. This intermediate can then potentially be converted to the target acid.

Table 3: Synthesis of Aminated this compound Derivatives

| Compound | Starting Material | Key Reagents | Reaction Type |

| 2-Amino-5-methylnicotinic acid | 2-Chloro-5-methylnicotinic acid | Ammonia | Nucleophilic Aromatic Substitution |

Thioether derivatives are of interest for their potential biological activities and as intermediates in further chemical transformations.

6-(Benzylthio)-5-methylnicotinic acid can be synthesized from 6-chloro-5-methylnicotinic acid and benzyl mercaptan. Benzyl mercaptan itself can be prepared by reacting benzyl chloride with thiourea followed by hydrolysis prepchem.com. The reaction to form the thioether typically proceeds via a nucleophilic substitution where the thiolate, generated from benzyl mercaptan with a base, displaces the chloride on the pyridine ring.

6-(tert-Butylthio)-5-methylnicotinic acid is prepared in a similar fashion, using 6-chloro-5-methylnicotinic acid and tert-butyl mercaptan as the thiol source. The reaction is facilitated by a base to generate the tert-butylthiolate nucleophile, which then displaces the chloride at the 6-position of the pyridine ring.

Table 4: Synthesis of Thioether Derivatives of this compound

| Compound | Starting Material | Key Reagents | Reaction Type |

| 6-(Benzylthio)-5-methylnicotinic acid | 6-Chloro-5-methylnicotinic acid | Benzyl mercaptan, Base | Nucleophilic Aromatic Substitution |

| 6-(tert-Butylthio)-5-methylnicotinic acid | 6-Chloro-5-methylnicotinic acid | tert-Butyl mercaptan, Base | Nucleophilic Aromatic Substitution |

The synthesis of molecules with multiple substitutions on the pyridine ring requires careful planning of the reaction sequence.

5-Chloro-2-hydroxy-6-methylnicotinic acid synthesis involves multiple steps. A potential route could start from a pre-functionalized pyridine ring. For example, the synthesis could involve the chlorination of a 2-hydroxy-6-methylnicotinic acid precursor. The introduction of a chlorine atom at the 5-position can be challenging and may require specific chlorinating agents and reaction conditions to achieve the desired regioselectivity. The IUPAC name for this compound is 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid sigmaaldrich.com.

Table 5: Synthesis of Hydroxy and Chloro Substituted this compound

| Compound | Starting Material | Key Reagents | Reaction Type |

| 5-Chloro-2-hydroxy-6-methylnicotinic acid | 2-Hydroxy-6-methylnicotinic acid | Chlorinating agent | Electrophilic Halogenation |

Modifications at the Carboxylic Acid Moiety (e.g., Esterification to Methyl-5-methylnicotinate)

The carboxylic acid group of this compound can be readily converted into its corresponding ester, methyl-5-methylnicotinate. This transformation is a fundamental reaction in organic synthesis, often employed to protect the carboxylic acid functionality or to create intermediates for further derivatization.

A common method for this esterification involves reacting this compound with methanol in the presence of a catalyst. One documented procedure utilizes thionyl chloride as a reagent. In this process, this compound is treated with an excess of methanol, and thionyl chloride is added dropwise while maintaining the temperature between 20 to 25 °C. chemicalbook.com The reaction mixture is then heated to reflux for several hours to ensure complete conversion. chemicalbook.com Following the reaction, the excess methanol is removed under reduced pressure. The resulting mixture is neutralized, typically with a saturated sodium carbonate solution, to a weakly alkaline pH and then extracted with an organic solvent like ethyl acetate. chemicalbook.com After drying and removal of the solvent, methyl 5-methylnicotinate is obtained, often as a white solid. chemicalbook.com An alternative workup involves adding ice water to the cooled reaction mixture and adjusting the pH to 8 with ammonia before extraction. chemicalbook.com

Another approach to esterification involves the use of a strong acid catalyst, such as concentrated sulfuric acid, with methanol. unishivaji.ac.in This classic Fischer esterification method also requires heating the reaction mixture for an extended period to drive the equilibrium towards the product. unishivaji.ac.in

Methyl 5-methylnicotinate serves as a valuable intermediate in the synthesis of various other compounds. chemicalbook.com For instance, it is a precursor for the synthesis of (5-methylpyridin-3-yl)methanol, which is a key intermediate in the preparation of Rupatadine (B1662895) fumarate. chemicalbook.com It has also been used in the synthesis of 5-Methyl-N'-nitrosonornicotine (5-MeNNN). chemicalbook.com

| Reactants | Reagents/Catalysts | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| This compound, Methanol | Thionyl chloride | Dropwise addition at 20-25 °C, followed by reflux for 4 hours | Methyl 5-methylnicotinate | 98.2% |

| This compound, Methanol | Thionyl chloride | Slow dropwise addition over 20 minutes, then held at 82°C for 6 hours | Methyl 5-methylnicotinate | Not specified |

| Nicotinic acid, Methanol | Concentrated H₂SO₄ | Reflux for 13 hours | Methyl nicotinate (B505614) | 70% |

Synthesis of Complex this compound Conjugates

β-Carbolines are a large group of natural and synthetic indole alkaloids with a wide range of pharmacological properties. mdpi.comnih.gov The synthesis of β-carboline derivatives often involves the Pictet-Spengler reaction, which condenses an arylethylamine with an aldehyde or ketone followed by cyclization. sciforum.net While direct incorporation of a this compound moiety into a β-carboline structure via a standard Pictet-Spengler approach is not explicitly detailed in the provided context, the general synthetic strategies for β-carbolines can be adapted to include this functionality.

A common route to β-carboline-3-carboxylic acids, which could be conceptually analogous to a this compound derivative, starts with L-tryptophan. For example, the Pictet-Spengler condensation of L-tryptophan with formaldehyde yields a tetrahydro-β-carboline intermediate. analis.com.my This intermediate can then undergo decarboxylation and aromatization to form the β-carboline core. analis.com.my Subsequent modifications could potentially introduce the this compound moiety.

Another synthetic strategy involves the reaction of β-carboline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. mdpi.com This activated intermediate can then react with various amines to form amide derivatives. mdpi.com This approach suggests that a pre-synthesized this compound derivative could be coupled to a β-carboline scaffold.

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. nih.govvinhuni.edu.vnrsc.org The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. nih.govrsc.org This fundamental reaction provides a direct method for incorporating a this compound moiety into a benzimidazole structure.

The general synthesis involves reacting an o-phenylenediamine with this compound or one of its derivatives. The reaction is often carried out in the presence of a catalyst and under conditions that promote the cyclization and dehydration to form the benzimidazole ring. Various catalysts, including nanomaterials, have been developed to facilitate this transformation under mild conditions. nih.gov

Once the 5-methylnicotinoyl-benzimidazole core is formed, further modifications can be made to the benzimidazole ring system. For instance, N-substitution can be achieved by reacting the benzimidazole with various functionalized halides in a basic medium. This allows for the synthesis of a wide array of derivatives with different substituents on the nitrogen atoms of the benzimidazole ring.

Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a potent calcium-mobilizing second messenger. wikipedia.orgfrontiersin.org Analogs of NAADP containing a this compound moiety have been synthesized to investigate the structure-activity relationship of this signaling molecule.

The synthesis of these analogs is often achieved through an enzymatic approach. nih.gov The enzyme ADP-ribosyl cyclase can catalyze a base-exchange reaction where the nicotinamide (B372718) group of NADP is replaced by this compound. nih.gov This chemoenzymatic method has been successful in producing 5-methyl-NAADP, which has shown significant biological activity. nih.gov

For more complex analogs, a combination of chemical synthesis and enzymatic reactions is employed. For instance, various 5-substituted nicotinic acid derivatives can be synthesized chemically, often starting from 5-bromonicotinic acid. nih.gov Techniques like the Sonogashira coupling reaction are used to introduce different functional groups at the 5-position. nih.gov These modified nicotinic acids are then used as substrates for the enzymatic base-exchange reaction to generate a library of NAADP analogs. nih.gov

A notable example of a complex derivative is 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid, a compound also known as imazapic. iucr.orgnih.gov The synthesis of this molecule involves the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide. nih.govresearchgate.net This reaction leads to the formation of the imidazolinone ring fused to the pyridine core, resulting in the final product, which is obtained as a white powder. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₇N₃O₃ |

| Molecular Weight | 275.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.102 (2) |

| b (Å) | 16.035 (3) |

| c (Å) | 7.2883 (15) |

| β (°) | 94.17 (3) |

| Volume (ų) | 1410.6 (5) |

Dihydroisoquinolines are another class of heterocyclic compounds that can be conjugated with this compound to create novel chemical entities. The synthesis of dihydroisoquinolines can be achieved through various methods, with the Bischler-Napieralski reaction being a classic approach. organic-chemistry.org This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.

More modern methods include microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which allow for the rapid generation of dihydroisoquinoline libraries. organic-chemistry.org Once the dihydroisoquinoline scaffold is synthesized, it can be functionalized with a this compound moiety. This could be achieved by creating an amide linkage between a dihydroisoquinoline bearing an amino group and this compound, or through other coupling reactions.

Advanced Spectroscopic and Analytical Characterization in 5 Methylnicotinic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-methylnicotinic acid, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of the hydrogen atoms in the this compound structure. The analysis of a ¹H NMR spectrum, typically recorded in a deuterated solvent like D₂O, reveals distinct signals for each unique proton.

The spectrum is characterized by signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. Experimental data shows a singlet for the methyl protons (CH₃) appearing around 2.3 ppm. The protons on the pyridine ring exhibit signals in the downfield region, which is characteristic of aromatic systems. Specifically, the proton at the 2-position (H-2) appears as a singlet between 8.6-8.7 ppm, the proton at the 6-position (H-6) is observed as a multiplet (often appearing as a singlet) in the 8.3-8.4 ppm range, and the proton at the 4-position (H-4) presents as a singlet around 7.92 ppm. The acidic proton of the carboxylic acid group (-COOH) is often not observed in D₂O due to proton exchange with the solvent.

| Proton Assignment | Chemical Shift (δ, ppm) in D₂O | Multiplicity |

|---|---|---|

| H-2 | 8.6 - 8.7 | Singlet (s) |

| H-6 | 8.3 - 8.4 | Multiplet (m) / Singlet (s) |

| H-4 | 7.92 | Singlet (s) |

| -CH₃ | 2.3 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

While specific experimental data can vary slightly with solvent and conditions, the expected chemical shifts can be predicted based on the electronic environment of each carbon. The carbon of the carboxylic acid group (-COOH) is the most deshielded and appears furthest downfield, typically in the 170-180 ppm range. The aromatic carbons of the pyridine ring resonate in the 110-150 ppm region. The carbon atom attached to the methyl group (C-5) and the carbon attached to the carboxylic acid group (C-3) are quaternary and often show weaker signals. The carbon of the methyl group (-CH₃) is the most shielded and appears furthest upfield, generally in the 10-40 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| C-2, C-4, C-6 (Aromatic CH) | 110 - 150 |

| C-3, C-5 (Aromatic Quaternary C) | 110 - 150 |

| -CH₃ | 10 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and investigate the fragmentation pattern of this compound, confirming its elemental composition. Electron ionization (EI) is a common method used for this purpose.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 137, which corresponds to its molecular weight (C₇H₇NO₂). nih.gov This peak is typically the highest m/z value in the spectrum and confirms the identity of the compound. The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic carboxylic acids involve the loss of neutral molecules. For this compound, significant fragment ions are observed at m/z 92, which can be attributed to the loss of the carboxyl group (-COOH, 45 Da), and at m/z 39. nih.gov

| m/z Value | Assignment | Proposed Neutral Loss |

|---|---|---|

| 137 | Molecular Ion [M]⁺ | - |

| 92 | [M - COOH]⁺ | -COOH (45 Da) |

| 39 | Further fragmentation product | - |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound samples and for its quantification in various matrices. A typical analysis involves a reversed-phase column with a suitable mobile phase and UV detection.

A common method for analyzing nicotinic acid derivatives utilizes a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as methanol (B129727) or acetonitrile, run under isocratic or gradient elution conditions. Detection is typically performed using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance, around 263 nm. This method allows for the separation of this compound from potential impurities, starting materials, and by-products. The purity of a sample can be determined by the relative area of the main peak, with specifications often requiring ≥96.0%.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Acetonitrile and aqueous buffer |

| Detection | UV at ~263 nm |

| Purpose | Purity assessment and quantification |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. youtube.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak typically between 1760-1690 cm⁻¹. youtube.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the pyridine ring give rise to absorptions in the 1600-1400 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~3000 - 2850 | C-H stretch | Alkyl (Methyl) |

| ~1760 - 1690 | C=O stretch (strong) | Carboxylic Acid |

| ~1600 - 1400 | C=C and C=N stretch | Aromatic Ring |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This analysis reveals precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure has been deposited in the Crystallography Open Database (COD) under the identification number 7216787. nih.gov Such studies would precisely determine the geometry of the pyridine ring and the carboxylic acid group, as well as the conformation of the methyl group. Furthermore, the analysis reveals how the molecules pack in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds between the carboxylic acid groups and potential π-π stacking interactions between the pyridine rings, which govern the material's solid-state properties. While the existence of this entry is confirmed, detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions were not accessible for this review.

Analytical Techniques for Quantitative Analysis in Complex Mixtures

The accurate quantification of this compound in complex biological or environmental matrices is crucial for pharmacokinetic studies, metabolic profiling, and environmental monitoring. While specific, fully validated methods published exclusively for this compound are not extensively documented in publicly available literature, established analytical techniques for its isomers and related nicotinic acid metabolites provide a robust framework for its determination. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal methods employed for such analyses.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) detection is a widely used technique for the quantification of pyridinecarboxylic acids. A method developed for nicotinic acid in human plasma utilizes 6-methylnicotinic acid, a structural isomer of this compound, as an internal standard, demonstrating the suitability of HPLC for separating these closely related compounds. Sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase.

Separation can be effectively achieved on a cyano (CN) column, which provides different selectivity compared to standard C18 columns. A typical mobile phase might consist of a mixture of acetonitrile, methanol, water, and acetic acid. Detection is performed by monitoring UV absorbance at a wavelength around 263 nm. The validation of such methods involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, a high-sensitivity HPLC-UV method for a related compound demonstrated linearity over a concentration range of 20 to 2000 ng/mL, with precision (relative standard deviations, RSD) values below 5.8% and accuracy within 9% of the theoretical concentrations. deepdyve.com

Table 1: Example Parameters for HPLC-UV Analysis of this compound Note: This table is based on established methods for analogous compounds.

| Parameter | Details |

| Instrumentation | HPLC system with UV Detector |

| Column | Cyano (CN) Column (e.g., IB-SIL 5 CN, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (e.g., 700:150:150:1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 263 nm |

| Internal Standard | 6-Methylnicotinic acid |

| Sample Preparation | Protein precipitation with acetonitrile |

| Linear Range | 20 - 2000 ng/mL |

| Precision (RSD) | < 15% |

| Accuracy | 85 - 115% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the preferred method. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer. Sample preparation can be as simple as protein precipitation with acetonitrile. nih.gov

Chromatographic separation is often performed on a C18 or a cyano-reversed phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net

Detection by mass spectrometry is typically carried out using electrospray ionization (ESI) in the positive ion mode. The instrument operates in selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. For this compound (molecular weight 137.14), a potential SRM transition could be from the protonated molecular ion [M+H]⁺ at m/z 138.1 to a characteristic fragment ion. This specific transition would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. For comparison, the related metabolite N1-methylnicotinamide (MNA), which has the same parent mass, is monitored using the transition m/z 137.1 → 94.1. researchgate.net Method validation would confirm linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results. nih.gov

Table 2: Potential Parameters for LC-MS/MS Analysis of this compound Note: This table is based on established methods for analogous compounds. The SRM transition is hypothetical and requires experimental optimization.

| Parameter | Details |

| Instrumentation | HPLC or UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 or Cyano-Reversed Phase (e.g., Waters Spherisorb 5 µm CNRP 4.6 x 150 mm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| SRM Transition | Hypothetical: m/z 138.1 → [Fragment Ion] |

| Internal Standard | Deuterated this compound or a structural isomer (e.g., 6-Chloronicotinamide) |

| Sample Preparation | Protein precipitation with acetonitrile |

| Linear Range | 1 - 1000 ng/mL |

| Precision (RSD) | < 15% |

| Accuracy | 85 - 115% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantitative analysis of small molecules in complex samples such as urine. nih.govnih.gov For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid group into a more volatile trimethylsilyl (B98337) (TMS) ester. jptcp.com

Sample preparation may involve liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the analyte from the matrix. nih.govjptcp.com Following extraction and derivatization, the sample is injected into the GC. Separation is achieved on a capillary column (e.g., VF-5ht). The mass spectrometer is operated in selected ion monitoring (SIM) mode, where specific fragment ions characteristic of the derivatized analyte are monitored for quantification, providing high sensitivity and selectivity. nih.govnih.gov Deuterated internal standards are often employed to ensure the highest accuracy and precision. jptcp.com

Table 3: General Parameters for GC-MS Analysis of this compound Note: This table is based on general principles and methods for similar analytes.

| Parameter | Details |

| Instrumentation | Gas Chromatograph with a Mass Spectrometer detector |

| Column | Capillary Column (e.g., VF-5ht, 30 m x 0.25 mm i.d., 0.10 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Derivatization | Silylation (e.g., with MSTFA) |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions |

| Internal Standard | Deuterated this compound |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Microextraction (SPME) |

| Linear Range | 0.5 - 50 ng/mL |

| Precision (RSD) | < 15% |

| Accuracy | 85 - 115% |

Computational Chemistry and Theoretical Studies of 5 Methylnicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict various molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics. nih.govjocpr.com For derivatives of nicotinic acid, such as 5-Bromonicotinic acid, DFT has been employed to determine molecular parameters in both gas and solvent phases, providing insights into the influence of functional groups on the molecule's properties. nih.gov These calculations are foundational for understanding the molecule's stability and behavior in different chemical environments.

HOMO-LUMO Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for explaining the structure and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jocpr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO gap indicates that a molecule is more polarizable and has high chemical reactivity and low kinetic stability, often referred to as a "soft" molecule. jocpr.comnih.govsemanticscholar.org Conversely, a large energy gap suggests high stability and lower reactivity. nih.gov The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com For 6-methylnicotinic acid, a related isomer, DFT calculations have shown that both HOMO and LUMO orbitals are distributed over the entire molecule, with the HOMO exhibiting significant antibonding character. jocpr.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Nicotinic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Compound 1 | -0.31 | -0.17 | 0.14 | semanticscholar.org |

| Compound 2 | - | - | 0.16 | semanticscholar.org |

| Compound 3 | - | - | 0.15 | semanticscholar.org |

| Compound 4 | - | - | 0.15 | semanticscholar.org |

| Compound 5 | - | - | 0.10 | semanticscholar.org |

| Amb1153724 | - | - | 4.48 | nih.gov |

| Amb23604132 | - | - | 3.60 | nih.gov |

| Amb23604659 | - | - | 4.35 | nih.gov |

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) maps, also known as molecular electrical potential surfaces, are three-dimensional visualizations of the charge distribution within a molecule. wuxiapptec.comresearchgate.net These maps are invaluable for understanding molecular interactions, predicting reactive sites, and assessing properties like polarity and acidity. wuxiapptec.commdpi.com An ESP map is generated by calculating the electrostatic potential energy at various points on the electron density surface of a molecule. wuxiapptec.com

The map uses a color spectrum to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. wuxiapptec.comyoutube.com Blue represents regions of positive electrostatic potential (electron-deficient), indicating sites for nucleophilic attack. researchgate.netyoutube.com Green and yellow areas correspond to regions with near-zero potential. youtube.com

For a molecule like 5-Methylnicotinic acid, an ESP map would reveal the electron-rich areas around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid would appear as an electron-deficient, blue region, highlighting its acidic nature. wuxiapptec.com ESP maps are powerful tools for predicting intermolecular interactions and chemical reactivity. researchgate.netmdpi.com

Prediction of Chemical Reactivity

Computational methods, particularly DFT, provide a suite of descriptors that can be used to predict the chemical reactivity of molecules like this compound. Beyond the HOMO-LUMO gap, Fukui functions and dual descriptors are calculated to identify specific atomic sites prone to electrophilic or nucleophilic attack. mdpi.comnih.gov For instance, in a study of 5-Bromonicotinic acid, Fukui analysis was used to pinpoint the reactive areas in the compound. nih.gov

The molecular electrostatic potential (MESP) also serves as a robust predictor of reactivity. mdpi.com The regions of negative potential (electron-rich) are indicative of sites for electrophilic attack, while positive potential regions (electron-deficient) suggest sites for nucleophilic attack. researchgate.net The dipole moment, another electronic property calculated from DFT, helps in understanding intermolecular interactions, with a higher dipole moment suggesting stronger interactions. jocpr.com By analyzing these computed parameters, a comprehensive picture of the chemical reactivity of this compound can be constructed, guiding experimental studies on its chemical behavior.

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govsemanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational stability, dynamics, and intermolecular interactions of molecules like this compound. mdpi.commdpi.com These simulations are crucial for understanding how molecules behave in different environments, such as in solution, and how they interact with other molecules, including biological targets. youtube.com

MD simulations can reveal the preferred conformations of a molecule by exploring its potential energy surface. mdpi.com For drug-like compounds, simulations can elucidate the initial stages of association and co-crystallization in solution. semanticscholar.org The stability of different conformations and the interactions that stabilize them, such as hydrogen bonds and hydrophobic interactions, can be analyzed in detail. mdpi.com For example, MD simulations have been used to study the aggregation of humic acids in the presence of metal ions, highlighting the role of intermolecular bridging. mdpi.com Similarly, for this compound, MD simulations could be employed to understand its aggregation behavior, its interaction with solvent molecules, and its conformational flexibility, which are critical for its chemical and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, anti-inflammatory agents or cholinergic ligands. researchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties. researchgate.net Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

For instance, in a study of 6-substituted nicotine derivatives, a QSAR model demonstrated that a combination of lipophilicity (π) and the volume of the substituent accounted for the binding affinity at nicotinic acetylcholinergic receptors. researchgate.net Another 3D-QSAR study on nicotinic ligands revealed that steric interactions are of major importance for affinity, with bulky substituents in certain positions reducing activity. nih.govacs.org Such models are highly valuable in drug discovery for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Computational Approaches to Tautomerism (e.g., 5-Chloro-2-hydroxy-6-methylnicotinic acid)

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov This phenomenon can significantly impact a molecule's chemical and physical properties. Computational chemistry offers powerful tools to study tautomeric equilibria. nih.govresearchgate.net Quantum mechanical methods, such as DFT, are particularly useful for calculating the relative energies and stabilities of different tautomeric forms. chemrxiv.orgorientjchem.org

The equilibrium between tautomers is highly dependent on environmental factors like the solvent. nih.govorientjchem.org Computational models can account for solvent effects, providing a more accurate prediction of which tautomer will be predominant under specific conditions. For example, studies on keto-enol tautomerism have shown that the stability of tautomers can be significantly influenced by hydrogen bonding interactions with the solvent. orientjchem.org

In the case of substituted nicotinic acids like 5-Chloro-2-hydroxy-6-methylnicotinic acid, computational methods can be used to investigate the potential tautomeric forms, such as the pyridone and hydroxypyridine forms. By calculating the thermodynamic functions for the tautomerization reaction, researchers can predict the equilibrium constant and understand the factors that favor one tautomer over another. researchgate.net These theoretical insights are critical, as different tautomers may exhibit distinct biological activities and physicochemical properties. beilstein-journals.org

Biological and Biochemical Research Applications of 5 Methylnicotinic Acid and Its Analogs

Investigation of Metabolic Pathways and Enzyme Interactions

The metabolic fate and enzymatic interactions of 5-Methylnicotinic acid are of significant interest due to their potential implications in various biological systems. Research in this area has primarily focused on its relationship with the pyridine (B92270) nucleotide cycle, its role as a potential precursor for secondary metabolites, and the ability of its analogs to interact with and modulate enzyme activity.

The pyridine nucleotide salvage pathway is a crucial metabolic route for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for numerous cellular processes, from precursors like nicotinic acid and nicotinamide. nih.govresearchgate.net This pathway is vital for maintaining the cellular NAD+ pool, which is consumed by various enzymes involved in signaling and DNA repair. nih.gov

While nicotinic acid is a well-established precursor in the salvage pathway, the direct role of this compound in this process is less defined. nih.gov The salvage pathway for nicotinic acid involves its conversion to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NaPRT). nih.govoup.com Given the structural similarity between nicotinic acid and this compound, it is plausible that this compound could serve as a substrate for NaPRT, although likely with different efficiency. However, direct experimental evidence for the enzymatic conversion of this compound to its corresponding mononucleotide within the salvage pathway is not extensively documented.

The biosynthesis of NAD+ from nicotinic acid proceeds through the formation of nicotinic acid adenine dinucleotide (NaAD) from NaMN, which is then amidated to form NAD+. nih.gov If this compound were to enter this pathway, it would theoretically lead to the formation of a methylated NAD+ analog. The biological activity and stability of such an analog would be a subject for further investigation.

| Enzyme | Abbreviation | Function | Potential Interaction with this compound |

|---|---|---|---|

| Nicotinate phosphoribosyltransferase | NaPRT | Converts nicotinic acid to nicotinic acid mononucleotide (NaMN) | May potentially act as a substrate, but with likely different kinetics compared to nicotinic acid. |

| Nicotinate mononucleotide adenylyltransferase | NMNAT | Converts NaMN to nicotinic acid adenine dinucleotide (NaAD) | If a methylated NaMN analog is formed, NMNAT could potentially convert it to a methylated NaAD analog. |

| NAD synthetase | NADS | Converts NaAD to NAD+ | The amidation of a methylated NaAD analog by NADS is uncertain and would require experimental verification. |

Trigonelline (B31793) is a pyridine alkaloid found in many plants and is a product of nicotinic acid metabolism. nih.gov It is formed through the methylation of the nitrogen atom of nicotinic acid. nih.gov

Trigonelline biosynthesis has been identified in a wide range of plant species, including coffee, fenugreek, and various legumes. researchgate.net The synthesis of trigonelline is catalyzed by the enzyme trigonelline synthase (nicotinate N-methyltransferase), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of nicotinic acid. nih.govosti.govresearchgate.net Studies on coffee plants have shown that the expression of genes encoding trigonelline synthase is correlated with the accumulation of trigonelline during fruit development. nih.gov Research on mungbean seedlings has demonstrated that trigonelline synthesis is more active in the embryonic axes than in the cotyledons during germination. nih.gov

Trigonelline formation is directly linked to the nicotinic acid pool within the plant cell. nih.govoup.com Nicotinic acid serves as the immediate precursor for trigonelline synthesis. nih.govosti.govresearchgate.net In plants, nicotinic acid is supplied through the pyridine nucleotide cycle, where NAD is degraded to nicotinamide, which is then deamidated to nicotinic acid. oup.com When the supply of nicotinic acid exceeds the demand for NAD+ synthesis, the excess is often channeled into the production of trigonelline. nih.gov Therefore, trigonelline is considered a detoxification product and a storage form of excess nicotinic acid. While nicotinic acid is the established precursor, the potential for this compound to be a substrate for trigonelline synthase has been investigated. Studies on coffee trigonelline synthases (CTgS1 and CTgS2) revealed a high substrate specificity for nicotinic acid, with no activity detected with other nicotinate derivatives, suggesting that this compound is not a direct precursor for trigonelline in these plants. nih.govresearchgate.net

Trigonelline has been implicated in several physiological processes in plants. nih.govresearchgate.net It is suggested to play a role in cell cycle regulation, acting as a signal molecule, and contributing to osmotic adjustment under stress conditions. researchgate.netglobethesis.com In some studies, an increase in trigonelline content has been observed in plants subjected to drought and salt stress, suggesting its role as a compatible solute that helps in maintaining cellular turgor. globethesis.comresearchgate.net Furthermore, trigonelline may act as a defensive compound against herbivores and pathogens. researchgate.net It has also been proposed to serve as a storage form of nicotinic acid, which can be demethylated to release nicotinic acid for NAD+ synthesis when needed. nih.gov

| Function | Description | Supporting Evidence |

|---|---|---|

| Osmoregulation | Accumulates in response to drought and salt stress, acting as a compatible solute to maintain cell turgor. | Increased trigonelline levels observed in plants under osmotic stress. globethesis.comresearchgate.net |

| Cell Cycle Regulation | May influence cell division and development. | Studies suggesting a role in cell cycle control. researchgate.net |

| Defense | May act as a deterrent to herbivores and pathogens. | Observed to have potential protective effects. researchgate.net |

| Nicotinic Acid Storage | Serves as a reserve of nicotinic acid that can be released for NAD+ synthesis. | Considered a detoxification and storage form of excess nicotinic acid. nih.gov |

While direct studies on the enzyme inhibitory properties of this compound are limited, research on its structural analogs, particularly 5-amino-nicotinic acid derivatives, has demonstrated significant potential for enzyme inhibition. These studies provide valuable insights into how modifications of the nicotinic acid scaffold can lead to potent and selective enzyme inhibitors.

Derivatives of 5-amino-nicotinic acid have been synthesized and evaluated for their inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govd-nb.inforesearchgate.netresearchgate.nettandfonline.com These enzymes are therapeutic targets for the management of type 2 diabetes. Several synthesized 5-amino-nicotinic acid derivatives exhibited promising inhibitory activities against both α-amylase and α-glucosidase, with IC50 values in the low microgram per milliliter range. nih.govd-nb.inforesearchgate.net The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring of the derivatives significantly influenced their inhibitory potency. For instance, the presence of halogens at the para position of the phenyl ring was found to be favorable for α-amylase inhibition. nih.govd-nb.info

| Compound | Substituent on Phenyl Ring | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|---|

| Derivative 1 | 4-Fluoro | 12.17 ± 0.14 | 12.01 ± 0.09 |

| Derivative 2 | 4-Chloro | 12.25 ± 0.11 | 12.72 ± 0.12 |

| Derivative 3 | 4-Bromo | 12.33 ± 0.08 | 12.79 ± 0.17 |

| Derivative 4 | 4-Nitro | 13.68 ± 0.36 | 13.57 ± 0.17 |

| Derivative 5 | 4-Methoxy | 13.11 ± 0.15 | 13.01 ± 0.07 |

| Acarbose (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 |

These findings highlight the potential of the nicotinic acid scaffold, including methylated derivatives, as a template for the design of novel enzyme inhibitors. The methyl group in this compound could influence its binding to enzyme active sites through steric and electronic effects, potentially leading to specific inhibitory activities that warrant further investigation.

Research into Lipid Metabolism Regulation (e.g., via 5-methylcytosine (B146107) methylation pathways)

The regulation of lipid metabolism is a complex process involving intricate signaling pathways and epigenetic modifications. Research into nicotinic acid, a close structural analog of this compound, has established its significant role in modulating lipid profiles. Nicotinic acid is known to decrease triglycerides in plasma and very-low-density lipoproteins (VLDL) by reducing their synthesis. nih.govnih.gov Studies in patients with hyperlipidemia have shown that nicotinic acid can lower total plasma triglycerides by an average of 52% and VLDL triglycerides by 36%. nih.gov The mechanism for this is partly attributed to a reduction in the transport and synthesis of VLDL triglycerides. nih.gov Furthermore, nicotinic acid participates in various cellular pathways that influence lipid and glucose metabolism, including those involving sirtuins and adipokines. nih.govresearchgate.net

Epigenetic modifications, particularly DNA methylation, are fundamental to the regulation of gene expression, which in turn controls metabolic pathways. The addition of a methyl group to cytosine to form 5-methylcytosine (5mC) is a primary epigenetic mark that can alter gene transcription. wikipedia.orgnih.govtaylorandfrancis.com This process is catalyzed by DNA methyltransferases (DNMTs). nih.govtaylorandfrancis.com The pattern of 5mC in the genome is dynamic and crucial for normal cellular function; aberrant methylation is linked to various diseases. nih.govfrontiersin.org DNA methylation typically represses gene expression when it occurs in promoter regions. frontiersin.org This mechanism of gene silencing is a key controller of cellular processes, including lipid metabolism. While direct studies linking this compound to the regulation of lipid metabolism via 5-methylcytosine methylation pathways are not extensively detailed in current literature, its structural similarity to nicotinic acid—a known lipid-lowering agent—suggests that its effects on metabolic pathways could be a valuable area for future research.

Pharmaceutical Development and Medicinal Chemistry Applications

This compound is recognized as a valuable intermediate and building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. guidechem.com Its chemical structure, featuring both a methyl group and a carboxylic acid on a pyridine ring, provides a versatile scaffold for creating more complex molecules. guidechem.com

Development of Drugs for Metabolic Diseases

Metabolic diseases, including hyperlipidemia, represent a significant area of pharmaceutical research and development. d-nb.infohilarispublisher.com Nicotinic acid has a well-documented history in the treatment of hyperlipidemia, where it effectively reduces plasma cholesterol and triglycerides. nih.gov It achieves this by decreasing the synthesis of VLDL triglycerides, which in turn affects the levels of other lipoproteins. nih.gov The success of nicotinic acid as a therapeutic agent highlights the potential of its analogs, such as this compound, in the development of new drugs for metabolic disorders. mdpi.com The study of metabolites and metabolic pathways (metabolomics) is increasingly being used to identify new drug targets and understand the mechanisms of action for compounds that modulate metabolic processes. hilarispublisher.comnih.gov

Exploration of Potential Therapeutic Properties

Beyond its role as a synthetic intermediate, this compound itself has been investigated for its potential therapeutic properties. guidechem.com

Research has indicated that this compound possesses potential anti-inflammatory properties. guidechem.com The broader class of nicotinic acid derivatives has shown promise in this area. For instance, studies on isonicotinic acid derivatives, which are isomers of nicotinic acid derivatives, have demonstrated significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS). nih.gov Certain synthesized isonicotinates exhibited potent activity, with some being considerably more effective than the standard drug ibuprofen (B1674241) in in-vitro assays. nih.gov The anti-inflammatory potential of related heterocyclic compounds, such as those based on 5-nitropicolinic acid and 5-methylthiazole, has also been documented, with some derivatives showing strong inhibition of inflammatory mediators like cyclooxygenase-1 (COX-1). rsc.orgmdpi.com

Table 1: In Vitro Anti-Inflammatory Activity of Selected Isonicotinic Acid Derivatives Data from a study on isonicotinic acid derivatives, presented as representative examples of the anti-inflammatory potential of this class of compounds.

| Compound | % Inhibition | IC₅₀ (µg/mL) |

| 5 | 95.9 | 1.42 ± 0.1 |

| 6 | 67.3 | Not specified |

| 8a | Not specified | > 25 |

| 8b | Not specified | 4.8 ± 0.9 |

| Ibuprofen (Standard) | Not specified | 11.2 ± 1.9 |

Source: Adapted from research on isonicotinic acid derivatives. nih.gov

This compound has also been explored for its potential antioxidant properties. guidechem.com The investigation of antioxidant activity is a common step in the characterization of new therapeutic compounds. Structure-activity relationship studies of various chemical classes, including dihydrochalcones and benzothiazine derivatives, have shed light on the molecular features that contribute to antioxidant effects, such as the arrangement of hydroxyl groups and the presence of halogens. mdpi.comderpharmachemica.com These studies often involve assessing the compound's ability to scavenge free radicals, a key aspect of antioxidant activity. mdpi.comderpharmachemica.com The exploration of this compound in this context suggests its potential to mitigate oxidative stress, which is implicated in a wide range of diseases.

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, S. mutans)

Derivatives of nicotinic acid have demonstrated a notable spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Research into various analogs has revealed significant inhibitory effects against pathogenic strains such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and the cariogenic bacterium Streptococcus mutans.

Acylhydrazone derivatives of nicotinic acid have shown promising results, particularly against Gram-positive bacteria. One study identified a compound with a 5-nitrofuran substituent as being highly active against Staphylococcus epidermidis (MIC = 1.95 µg/mL), Staphylococcus aureus (MIC = 3.91 µg/mL), and methicillin-resistant S. aureus (MRSA) strains (MIC = 7.81 µg/mL). benthamscience.com Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives also yielded compounds with potent antibacterial properties. benthamscience.com For instance, a 1,3,4-oxadiazoline derivative, also featuring a 5-nitrofuran substituent, was active against all tested strains, showing particular efficacy against Bacillus subtilis and S. aureus with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL. benthamscience.com

Similarly, nicotinic acid benzylidene hydrazide derivatives have been evaluated for their antibacterial potential. Against B. subtilis, the nicotinic acid (2-nitro-benzylidene)-hydrazide derivative was found to be particularly active. openmedicinalchemistryjournal.com For S. aureus, nicotinic acid (2,5-dimethoxy-benzylidene)-hydrazide and nicotinic acid (3-ethoxy-4-hydroxy-benzylidene)-hydrazide emerged as the most active compounds. openmedicinalchemistryjournal.com Against the Gram-negative E. coli, derivatives such as (3-Nitro-benzylidene)-hydrazide and (4-nitro-benzylidene)-hydrazide were found to be the most potent. openmedicinalchemistryjournal.com

In the context of dental caries, Streptococcus mutans is a primary etiological agent. nih.gov Various natural and synthetic compounds have been tested for their efficacy against this bacterium. Rhein (4,5''-dihydroxy-anthraquinone-2-carboxylic acid) has been identified as a novel antibacterial compound against S. mutans, with a minimum inhibitory concentration (MIC) required to inhibit 90% of planktonic bacteria (MIC90) at 5.69 µg/mL. nih.gov This compound was also found to disrupt the biomass of S. mutans biofilms. nih.gov Other studies have investigated agents like pomegranate extracts, which have shown high efficacy in inhibiting S. mutans growth. academicjournals.org

The following table summarizes the antibacterial activity of selected nicotinic acid derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/pMIC) | Reference |

|---|---|---|---|

| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus | MIC = 3.91 µg/mL | benthamscience.com |

| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus (MRSA) | MIC = 7.81 µg/mL | benthamscience.com |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis | MIC = 7.81 µg/mL | benthamscience.com |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Staphylococcus aureus | MIC = 7.81 µg/mL | benthamscience.com |

| Nicotinic acid (2-nitro-benzylidene)-hydrazide | Bacillus subtilis | pMIC = 1.94 | openmedicinalchemistryjournal.com |

| Nicotinic acid (2,5-dimethoxy-benzylidene)-hydrazide | Staphylococcus aureus | pMIC = 1.36 | openmedicinalchemistryjournal.com |

| Nicotinic acid (3-ethoxy-4-hydroxy-benzylidene)-hydrazide | Staphylococcus aureus | pMIC = 1.36 | openmedicinalchemistryjournal.com |

| (3-Nitro-benzylidene)-hydrazide | Escherichia coli | pMIC = 1.94 | openmedicinalchemistryjournal.com |

| Rhein | Streptococcus mutans | MIC90 = 5.69 µg/mL | nih.gov |

Antifungal Properties

In addition to antibacterial effects, derivatives of nicotinic acid have been explored for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health challenge, driving the search for novel antifungal agents. consensus.app

Several nicotinic acid derivatives have been synthesized and evaluated for their activity against various fungal pathogens. consensus.app One notable study developed a compound, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, which was found to be highly effective against Candida albicans. consensus.app This is particularly significant as C. albicans is a major cause of opportunistic fungal infections in humans and has developed resistance to a number of existing antifungal drugs. consensus.app

Research into quinolinequinones has also revealed potential antifungal activity. Two compounds in this class, QQ7 and QQ8, demonstrated a profound inhibitory effect against C. albicans, with a MIC value of 4.88 μg/mL, which is equivalent to the reference drug clotrimazole. researcher.life These same molecules also showed potential inhibitory activity against Candida tropicalis. researcher.life Interestingly, the study noted that for most quinolinequinones, the antifungal activity was inversely related to their antibacterial potency. researcher.life

Antifungal agents typically function through specific modes of action, such as inhibiting the synthesis of ergosterol (B1671047) (a key component of the fungal cell membrane), directly interacting with membrane sterols, or inhibiting macromolecular synthesis. nih.gov The development of resistance can occur through mechanisms like alterations in the drug's target enzyme or a reduction in the intracellular concentration of the drug. nih.gov The promising activity of nicotinic acid analogs suggests they could be a valuable starting point for developing new lead compounds to manage pathogenic fungi. consensus.app

Anti-tumor and Anti-pathogen Activities

The therapeutic potential of this compound analogs extends to anti-tumor and broader anti-pathogen applications. Nicotinic acid and its derivatives are recognized for a wide range of biological properties, making them an important scaffold in the development of anticancer drugs. benthamscience.com

Recent studies have focused on designing and synthesizing novel nicotinic acid-based compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. One such derivative, compound 5c, demonstrated significant cytotoxic potential against human colon carcinoma (HCT-15) and prostate cancer (PC-3) cell lines, even surpassing the reference drug doxorubicin (B1662922) in some cases. consensus.app This compound exhibited potent VEGFR-2 inhibition with an IC50 of 0.068 μM and induced apoptosis in cancer cells. consensus.app

In another line of research, the synthesis of 5-methyl-1- and 2-[[2-dimethylaminoethyl]amino]-aza-thiopyranoindazoles has been accomplished. nih.gov The in vitro antitumor activities of these compounds were evaluated, with the 9-aza analogue (4d) showing potent antitumor activity. nih.gov This highlights how specific structural modifications to a core scaffold can lead to significant anticancer properties. nih.gov

The broader term "anti-pathogen" encompasses activity against a range of disease-causing microorganisms. While much of the specific research on nicotinic acid analogs focuses on bacteria and fungi, the fundamental mechanisms of action, such as enzyme inhibition, can often be relevant to a wider array of pathogens. The development of these compounds contributes to the arsenal (B13267) of potential therapeutic agents against various pathological conditions.

The following table presents data on the anti-tumor activity of selected nicotinic acid analogs.

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 5c (Nicotinic acid-based) | VEGFR-2 Inhibition | HCT-15 (Colon) | Potent Cytotoxicity | consensus.app |

| Compound 5c (Nicotinic acid-based) | VEGFR-2 Inhibition | PC-3 (Prostate) | Potent Cytotoxicity | consensus.app |

| 9-aza analogue 4d (Aza-thiopyranoindazole) | Antitumor | Not specified | Potent Activity | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies provide crucial insights for designing more potent and selective therapeutic agents. These investigations systematically alter parts of the molecular structure to identify key chemical features, or pharmacophores, that are essential for the desired biological effect, such as antibacterial or enzyme-inhibiting activity.

The primary goal of SAR analysis is to establish the necessary structural requirements to achieve high biological activity and to define the parameters that modulate these activity profiles. For instance, in the development of novel antibacterial agents, SAR studies on a series of pyrimidoisoquinolinquinones helped to identify how modifications to the quinone core impact their biological activity against high-priority pathogens. Similarly, for linezolid (B1675486) analogues, SAR studies of the C5-acylaminomethyl moiety have provided valuable insights into the function of this class of oxazolidinone antibiotics. These studies often involve modifying properties like hydrophobicity and the chain length of functional groups attached to specific positions of a core structure. By correlating these structural changes with observed biological outcomes, researchers can develop models that guide the synthesis of optimized derivatives.

Impact of Substituents on Biological Activity

The nature and position of substituents on a core molecular scaffold can dramatically alter the biological activity of a compound. SAR studies have elucidated several key principles regarding the impact of substituents on the activity of nicotinic acid analogs and other related heterocyclic compounds.

For example, in a series of nicotinic acid benzylidene hydrazide derivatives, it was found that the presence of electron-withdrawing halogen groups at the para position of the phenyl ring enhanced their antimycobacterial activity. openmedicinalchemistryjournal.com In the case of 5-methylbenzo[c]phenanthridinium derivatives, the addition of a phenyl substituent at the 1- or 12-position of the 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride structure significantly increased its antibacterial activity against S. aureus and E. faecalis when compared to the parent compound.